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Compound of Interest

Compound Name: Eisenlactat

Cat. No.: B12335291

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden beschreibt detaillierte Verfahren zur Synthese und Reinigung von
Eisen(ll)-lactat (Fe(CsHs0s3)2) im Labormalf3stab. Eisen(ll)-lactat, ein Eisensalz der Milchsaure,
findet Anwendung als Eisenpraparat und Lebensmittelzusatzstoff (E 585).[1] Die hier
vorgestellten Protokolle basieren auf etablierten chemischen Reaktionen und
Reinigungsmethoden, um ein Produkt von hoher Reinheit fiir Forschungs- und
Entwicklungszwecke zu gewahrleisten.

Syntheseverfahren

Es werden zwei primare Methoden zur Synthese von Eisen(ll)-lactat vorgestellt: die
Metathesereaktion aus Eisensulfat und Natriumlactat sowie die Saure-Base-Reaktion zwischen
Eisen(ll)-carbonat und Milchséaure.

Methode A: Metathese von Eisen(ll)-sulfat und
Natriumlactat

Diese Methode basiert auf der Fallung von schwerléslichem Natriumsulfat aus einer wassrigen
Ldsung, wobei das gewinschte Eisen(ll)-lactat in Losung verbleibt.

Reaktionsgleichung: FeSO4 + 2 Na(CsHs03) — Fe(CsHs03)2 + Na2S0a|

Experimentelles Protokoll:
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Ansatz: In einem thermostatisierten Reaktionsgefall werden 108 g einer 60,5%igen
wassrigen Natriumlactatldsung vorgelegt.

Reaktion: Unter standigem Ruhren werden langsam 159 g einer 45%igen Eisen(ll)-sulfat-
Heptahydrat-L6sung zugegeben.

Inertisierung: Um die Oxidation von Fe2* zu Fe3* zu verhindern, wird die Reaktion unter
einer Inertgasatmosphéare (z. B. Stickstoff oder Argon) oder durch das Durchleiten von
Kohlendioxid durchgeftihrt.[2]

Reaktionsbedingungen: Das Gemisch wird fiir 2 Stunden bei 40 °C geriuhrt.[2]

Kristallisation und Filtration: Nach Abschluss der Reaktion wird die Suspension abgekuhlt,
um die Kristallisation des Eisen(ll)-lactats zu vervollstandigen. Die ausgefallenen Kristalle
werden durch Filtration vom Uberstand, der hauptsachlich Natriumsulfat enthalt, abgetrennt.

Waschen: Die Kristalle werden mit 54 cm3 gekihltem (20 °C), deoxygeniertem Wasser
gewaschen, um restliches Natriumsulfat und andere Verunreinigungen zu entfernen.[2]

Trocknung: Das gereinigte Produkt wird im Vakuum bei einer Temperatur von nicht mehr als
70 °C bis zur Gewichtskonstanz getrocknet.[2]

Methode B: Reaktion von Eisen(ll)-carbonat mit
Milchsaure

Diese Methode nutzt die direkte Reaktion eines Eisensalzes mit Milchsaure, wobei als
Nebenprodukt lediglich Kohlendioxid entsteht, was die Aufreinigung vereinfacht.[3]

Reaktionsgleichung: FeCOs + 2 CHsCH(OH)COOH - Fe(CH3CH(OH)COO)2 + H20 + CO21
Experimentelles Protokoll:

e Ansatz: In einem geeigneten Reaktionsgefal? werden 5 g Eisen(ll)-carbonat und 0,02 g
Eisenpulver (als Reduktionsmittel zum Schutz vor Oxidation) in 50 ml einer 5-14%igen
Milchséurelosung suspendiert.[3]
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e Reaktion: Die Suspension wird unter Rihren fur 5 Stunden in einem Wasserbad auf 45 °C

erhitzt.[3] Das Entweichen von COz2 zeigt den Fortschritt der Reaktion an.

» Abtrennung von Feststoffen: Nach der Reaktion wird die Mischung zentrifugiert, um nicht

umgesetztes Eisen(ll)-carbonat und Eisenpulver abzutrennen.

« Konzentration und Kristallisation: Der Uberstand wird eingeengt und anschlieRend durch

Zugabe von Impfkristallen (ca. 0,5 % der Konzentratmasse) zur Kristallisation gebracht. Die

Lésung wird bei Raumtemperatur fir 2 Stunden geruhrt.

« Filtration und Waschen: Die gebildeten Kristalle werden durch Filtration isoliert und mit

100%igem Ethanol gewaschen, um anhaftende Milchséaure und Wasser zu entfernen.

e Trocknung: Die Kristalle werden im Vakuum bei 80 °C fur 30 Minuten getrocknet.[3]

Daten zur Synthese

Die quantitativen Daten der beschriebenen Synthesemethoden sind in der folgenden Tabelle

zusammengefasst.
Methode B (Saure-Base-
Parameter Methode A (Metathese) .
Reaktion)
108 g 60,5%ige Na-Lactat- .
. ) 5 g FeCOs, 50 ml 5-14%ige
Ausgangsstoffe LOsung, 159 g 45%ige FeSOa- )
. Milchsaure, 0,02 g Fe-Pulver
LOsung
Reaktionstemperatur 40 °C 45 °C
Reaktionszeit 2 Stunden 5 Stunden

72,2 g (ca. 92 % bezogen auf

Ausbeute (typisch) Na-Lacta)[?]

8,34 g (ca. 85 %)[3]

Reinheit (nach Trocknung) >98 %

> 99,9 %3]

Fe3+-Verunreinigung Nicht spezifiziert

0,15 %][3]

Reinigungsverfahren: Umkristallisation
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Die Umkristallisation ist eine effektive Methode zur weiteren Reinigung des Rohprodukts,
insbesondere zur Entfernung I6slicher Verunreinigungen.[4] Sie basiert auf der
temperaturabhéngigen Loslichkeit von Eisen(ll)-lactat in Wasser.

Experimentelles Protokoll:

o Losungsmittelwahl: Aufgrund der guten Ldslichkeit in Wasser und der praktischen
Unldslichkeit in Ethanol ist deoxygeniertes Wasser das Losungsmittel der Wabhl.

o Auflésen des Rohprodukts: Das rohe Eisen(ll)-lactat wird in einer minimalen Menge an
heiRem (ca. 80-90 °C) deoxygeniertem Wasser geldst, um eine gesattigte Losung
herzustellen.

o Heil3filtration (optional): Sollten unldsliche Verunreinigungen vorhanden sein, wird die heil3e
Lésung schnell durch einen vorgewarmten Trichter filtriert.

 Kiristallisation: Die klare, heiRe Losung wird langsam auf Raumtemperatur und anschliel3end
in einem Eisbad abgekihlt, um die Bildung von Kristallen zu maximieren.[5] Ein langsames
Abkuhlen fordert die Bildung grofRerer und reinerer Kristalle.[4]

e |solierung: Die Kristalle werden mittels Vakuumfiltration von der Mutterlauge getrennt.

e Waschen: Die isolierten Kristalle werden mit einer kleinen Menge eiskaltem, deoxygeniertem
Wasser und anschlieBend mit kaltem Ethanol gewaschen.

e Trocknung: Das hochreine Eisen(ll)-lactat wird im Vakuum bei einer Temperatur von nicht
mehr als 70 °C getrocknet.

Analytische Reinheitshestimmung

Die Reinheit des synthetisierten Eisen(ll)-lactats wird durch Titration bestimmt. Hierbei wird der
Gehalt an Eisen(ll) und die Verunreinigung durch Eisen(lll) quantifiziert.

Bestimmung des Eisen(ll)-Gehalts (Redox-Titration)

Prinzip: Eisen(ll)-lonen werden in saurer LOsung mit einer Kaliumpermanganat (KMnOa)-
Maf3lésung zu Eisen(lll)-lonen oxidiert. Der Endpunkt wird durch die violette Farbe des
Uberschissigen Permanganat-lons angezeigt.[6][7]
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Reaktionsgleichung (vereinfacht): 5 Fe2* + MnOs~ + 8 H* — 5 Fe3* + Mn2* + 4 H20

Experimentelles Protokoll:

Probenvorbereitung: Etwa 2 g des getrockneten Eisen(ll)-lactats werden genau eingewogen,
in einem 100-mlI-Messkolben mit deoxygeniertem Wasser gelodst und bis zur Marke
aufgefullt.

Titration: 20 ml dieser Losung werden in einen Erlenmeyerkolben pipettiert und mit 5 ml
85%iger Ameisenséaure oder verdunnter Schwefelsaure angeséauert.[8]

Endpunkterkennung: Die Lésung wird mit einer 0,1 N Kaliumpermanganat-Ldsung titriert, bis
eine schwache, fur mindestens 30 Sekunden besténdige Rosaféarbung auftritt.[7][8]

Berechnung: 1 ml 0,1 N KMnOa ist &quivalent zu 23,40 mg CeH10FeOes.[8]

Bestimmung der Eisen(lll)-Verunreinigung
(lodometrische Titration)

Prinzip: Eisen(lll)-lonen oxidieren in saurer Lésung lodid-lonen zu lod. Das entstandene lod

wird anschlieRend mit einer Natriumthiosulfat (Na2S203)-Mal3lésung zuricktitriert.

Experimentelles Protokoll:

Probenvorbereitung: Etwa 5 g der Probe werden genau eingewogen und in einem Gemisch
aus 100 ml Wasser und 10 ml Salzséure in einem Kolben mit Stopfen geldst.

Reaktion: 3 g Kaliumiodid werden hinzugefugt. Der Kolben wird verschlossen und fir 5
Minuten im Dunkeln stehen gelassen.

Titration: Das freigesetzte lod wird mit einer 0,1 N Natriumthiosulfat-Losung titriert, wobei
kurz vor dem Endpunkt Starkeldsung als Indikator zugegeben wird (Umschlag von blau nach
farblos).

Berechnung: 1 ml 0,1 N Naz2S20s ist aquivalent zu 5,585 mg Eisen(lll).

Visualisierungen
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Die folgenden Diagramme illustrieren die Arbeitsabldufe der Synthese- und
Reinigungsverfahren.

Vorbereitung

Q\Ia—Lactat-Lbsung (60.5%9 (FeSO4-Lbsung (45%))

Reaktion

Mischen & Ruhren
(40°C, 2h, Inertgas)

4 Aufarbeitung

Filtration

(Waschen mit HZO)

l

Q/akuumtrocknung (s70°CD

Reines Eisen(ll)-lactat
J

Click to download full resolution via product page

Abbildung 1: Workflow der Synthese nach Methode A (Metathese).
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Abbildung 2: Workflow der Synthese nach Methode B (Séaure-Base-Reaktion).

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b12335291?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

(Rohes Eisen(ll)-lactaD

:

G_Osen in min. heilRem HZO)

He|Bf|Itrat|on
(optlonal)

Langsames Abkthlen
(Kristallisation)

(VakuumfiltratiorD

Waschen
(kaltes H20, dann Ethanol)

(Vakuumtrocknung)

Hochreines Produkt

Click to download full resolution via product page

Abbildung 3: Logischer Ablauf der Reinigung durch Umkristallisation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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